molecular formula C7HCl2F3O B022203 3-Chloro-2,4,5-trifluorobenzoyl chloride CAS No. 101513-78-4

3-Chloro-2,4,5-trifluorobenzoyl chloride

Cat. No. B022203
Key on ui cas rn: 101513-78-4
M. Wt: 228.98 g/mol
InChI Key: IEDMMCZBIKXEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04885386

Procedure details

To a mixture of 2.64 g (20 mmol) of malonic acid monoethyl ester, 0.10 g (catalytic amount) of dipyridyl, and 50 ml of dry tetrahydrofuran at -30° C. is added 13 ml of n-butyllithium (1.55 M, 20.2 mmol) at a rapid rate. When addition is complete, the solution is warmed to -5° C., and another 13 ml of n-butyllithium (1.55 M, 20.2 mmol) is added dropwise until a pale pink color persists for ten minutes. The suspension is then cooled to -78° C. To this mixture is added a solution of 2.3 g (10 mmol) of 3-chloro-2,4,5-trifluorobenzoyl chloride in 3 ml of dry tetrahydrofuran. The reaction mixture is stirred at -78° C. for one hour, then warmed to -35° C. and poured into a mixture of ice (50 g) and 6 N hydrochloric acid (4 ml). This solution is extracted with dichloromethane, and the extracts are washed with water, 5% aqueous sodium bicarbonate, dilute hydrochloric acid, and water. The organic phase is dried over magnesium sulfate, filtered, and concentrated to give 2.5 g of the title compound as an orange solid.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([OH:8])=O)[CH3:2].C([Li])CCC.[Cl:15][C:16]1[C:17]([F:27])=[C:18]([CH:22]=[C:23]([F:26])[C:24]=1[F:25])C(Cl)=O.Cl>O1CCCC1>[Cl:15][C:16]1[C:17]([F:27])=[C:18]([C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])[CH:22]=[C:23]([F:26])[C:24]=1[F:25]

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)Cl)C=C(C1F)F)F
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at -78° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is then cooled to -78° C
TEMPERATURE
Type
TEMPERATURE
Details
warmed to -35° C.
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted with dichloromethane
WASH
Type
WASH
Details
the extracts are washed with water, 5% aqueous sodium bicarbonate, dilute hydrochloric acid, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1F)F)C(CC(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.